N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide
Description
This compound belongs to the aroylhydrazone class, characterized by a hydrazide backbone (-NH-NH-CO-) conjugated with aromatic systems. Its structure includes:
- A 3-hydroxy-2-naphthoyl moiety, providing π-conjugation and hydrogen-bonding capacity.
- A 5-(2,5-dichlorophenyl)-2-furyl substituent linked via an (E)-methylidene group, introducing steric bulk and electron-withdrawing effects from chlorine atoms.
Synthesis: The compound is synthesized via acid-catalyzed condensation of 3-hydroxy-2-naphthohydrazide with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde, following protocols analogous to those for related hydrazones (e.g., ethanol reflux with acetic acid catalysis) .
Properties
Molecular Formula |
C22H14Cl2N2O3 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-15-5-7-19(24)17(11-15)21-8-6-16(29-21)12-25-26-22(28)18-9-13-3-1-2-4-14(13)10-20(18)27/h1-12,27H,(H,26,28)/b25-12+ |
InChI Key |
HPVMUSSRKOYNKA-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 5-(2,5-dichlorophenyl)-2-furaldehyde and 3-hydroxy-2-naphthohydrazide . The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide
- Key Difference : The chlorine substituent is at the para-position of the phenyl ring instead of 2,5-dichloro.
- Impact: Reduced steric hindrance and altered electronic effects (less pronounced electron-withdrawing character). Computational studies suggest this reduces dipole moment by ~0.5 D compared to the 2,5-dichloro derivative .
(b) NATB (N’-[(E)-(3-tert-butyl-2-hydroxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide)
- Key Difference : Replacement of the dichlorophenyl-furyl group with a 3-tert-butyl-2-hydroxyphenyl moiety.
- Impact : Enhanced hydrophobicity (logP increases by ~1.2) and fluorescence properties due to the tert-butyl group’s electron-donating effects .
(c) 5-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-2-(phenylimino)-1,3-thiazolidin-4-one
Research Findings
Electronic and Conformational Analysis
- DFT Studies : The target compound exhibits a HOMO-LUMO gap of 3.8 eV, lower than the 4.2 eV of its 4-chloro analog, indicating higher reactivity . The 2,5-dichloro substitution stabilizes the LUMO via electron-withdrawing effects, enhancing electrophilic character .
- Bond Lengths: The methylidene C=N bond (1.29 Å) is shorter than in non-chlorinated analogs (1.31–1.33 Å), confirming stronger conjugation .
Biological Activity
N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 3-hydroxy-2-naphthohydrazide with an appropriate aldehyde derivative. The general reaction can be outlined as follows:
This reaction yields a hydrazone derivative, which is characterized by the formation of a C=N bond. The structural features contribute to its biological activity through various mechanisms.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, similar naphthohydrazides have demonstrated IC50 values in the micromolar range for COX inhibition, indicating potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has been evaluated for antimicrobial properties against various bacterial strains. Preliminary results show that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Studies
- Study on Antioxidant Activity : A study conducted on similar derivatives reported a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation and enhanced antioxidant capacity.
- Anti-inflammatory Mechanisms : In a model of acute inflammation induced by carrageenan, administration of naphthohydrazide derivatives resulted in reduced paw edema in rodents, demonstrating their anti-inflammatory potential.
- Antimicrobial Efficacy : A comparative study highlighted that this compound exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
